molecular formula C10H12N2O3 B1399230 4-(Pyridin-2-yl)morpholine-2-carboxylic acid CAS No. 1316223-05-8

4-(Pyridin-2-yl)morpholine-2-carboxylic acid

Cat. No.: B1399230
CAS No.: 1316223-05-8
M. Wt: 208.21 g/mol
InChI Key: XTLJUOOVAAKIFK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Characterization

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-pyridin-2-ylmorpholine-2-carboxylic acid. This nomenclature reflects the structural arrangement where a pyridine ring is attached to the nitrogen atom at position 4 of the morpholine ring, with a carboxylic acid group positioned at carbon 2 of the morpholine ring system.

The molecular characterization data for this compound reveals fundamental structural parameters that define its chemical identity. The molecular formula is established as C₁₀H₁₂N₂O₃, corresponding to a molecular weight of 208.21 grams per mole. The Chemical Abstracts Service registry number assigned to this compound is 1316223-05-8, which serves as its unique chemical identifier in databases worldwide.

Parameter Value
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Chemical Abstracts Service Number 1316223-05-8
International Chemical Identifier Key XTLJUOOVAAKIFK-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry System C1COC(CN1C2=CC=CC=N2)C(=O)O

The International Chemical Identifier representation for this compound is InChI=1S/C10H12N2O3/c13-10(14)8-7-12(5-6-15-8)9-3-1-2-4-11-9/h1-4,8H,5-7H2,(H,13,14), which provides a standardized method for representing the molecular structure in computational systems. The Simplified Molecular-Input Line-Entry System notation C1COC(CN1C2=CC=CC=N2)C(=O)O offers a linear representation of the molecular connectivity pattern.

The compound exhibits several notable synonyms in chemical literature, including this compound, 4-pyridin-2-ylmorpholine-2-carboxylic acid, and 4-Pyridin-2-yl-morpholine-2-carboxylic acid. These nomenclature variations reflect different formatting conventions while maintaining the same structural representation.

X-ray Crystallographic Analysis and Conformational Studies

Crystallographic analysis of morpholine-containing compounds reveals important structural insights that can be extrapolated to understand the behavior of this compound. Studies of related morpholine derivatives demonstrate that these compounds typically crystallize in monoclinic space groups, with the morpholine ring consistently adopting chair conformations.

Research on 4-(pyrazin-2-yl)morpholine, a structurally analogous compound, shows crystallization in the monoclinic space group P21/c with four molecules in the unit cell. The molecular structure analysis reveals that the morpholine ring maintains a chair conformation despite the overall planarity of the molecule being affected by the heterocyclic substitution. This finding suggests that this compound would likely exhibit similar crystallographic behavior.

Conformational studies of morpholine derivatives indicate that the chair conformation represents the most stable arrangement for the six-membered morpholine ring. Advanced spectroscopic investigations have identified two primary conformers for morpholine systems: Chair-Equatorial and Chair-Axial arrangements, with energy differences typically ranging around 109 ± 4 cm⁻¹. These conformational preferences are maintained even when the morpholine ring is functionalized with heterocyclic substituents.

Conformational Parameter Chair-Equatorial Chair-Axial
Relative Stability Most Stable 109 ± 4 cm⁻¹ higher
Adiabatic Ionization Threshold 65,442 ± 4 cm⁻¹ 65,333 ± 4 cm⁻¹
Predominant Population Higher Lower

The crystal structure analysis of morpholine derivatives demonstrates consistent hydrogen bonding patterns that contribute to crystal stability. Non-classical hydrogen bonding interactions between carbon-hydrogen functionalities and oxygen atoms of morpholine rings, as well as nitrogen atoms of pyridine systems, play crucial roles in determining the overall crystal packing arrangements. These interactions form molecular sheets that are parallel to specific crystallographic axes, typically the b-axis in monoclinic systems.

Detailed crystallographic studies reveal that morpholine rings maintain specific geometric parameters regardless of substitution patterns. The carbon-carbon bond lengths in associated pyridine rings fall within the normal range of 1.33-1.39 Angstroms, while carbon-carbon-carbon bond angles measure approximately 120 degrees with maximum deviations of less than 2 degrees. These parameters indicate that the aromatic character of the pyridine ring is preserved in the hybrid morpholine-pyridine systems.

Comparative Structural Analysis with Morpholine-Pyridine Hybrid Systems

Comparative analysis of this compound with related morpholine-pyridine hybrid systems reveals systematic structural relationships that illuminate the influence of different heterocyclic components on overall molecular architecture. The structural comparison encompasses compounds such as 4-(pyrazin-2-yl)morpholine, 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid, and various pyridine-substituted morpholine derivatives.

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid serves as a particularly relevant comparative compound, sharing the same morpholine-carboxylic acid framework but with a pyrimidine ring instead of pyridine. This compound has a molecular formula of C₉H₁₁N₃O₃ and molecular weight of 209.20 grams per mole. The additional nitrogen atom in the pyrimidine ring compared to pyridine results in altered electronic properties and potentially different crystallographic behavior.

Compound Molecular Formula Molecular Weight Heterocyclic Ring Carboxylic Acid
This compound C₁₀H₁₂N₂O₃ 208.21 g/mol Pyridine Present
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid C₉H₁₁N₃O₃ 209.20 g/mol Pyrimidine Present
4-(pyrazin-2-yl)morpholine C₈H₁₁N₃O 165.19 g/mol Pyrazine Absent
2-(Pyridin-4-yl)morpholine C₉H₁₂N₂O 164.20 g/mol Pyridine Absent

The positional isomerism within pyridine-morpholine systems demonstrates significant structural implications. 2-(Pyridin-4-yl)morpholine represents a regioisomer where the pyridine ring is attached at the 2-position of morpholine rather than the 4-position. This compound exhibits a molecular weight of 164.204 grams per mole and demonstrates different physical properties, including a boiling point of 297.3 ± 30.0 degrees Celsius at 760 millimeters of mercury and a flash point of 133.6 ± 24.6 degrees Celsius.

Crystallographic analysis of 4-(pyrazin-2-yl)morpholine reveals that despite the overall molecular planarity being compromised, the morpholine ring consistently maintains its chair conformation. The dihedral angles between heterocyclic rings and morpholine systems typically range from 8 to 13 degrees, indicating relatively planar arrangements that facilitate intermolecular interactions. These geometric relationships suggest that this compound would exhibit similar conformational preferences.

The presence of carboxylic acid functionality introduces additional structural complexity through potential hydrogen bonding capabilities. Comparative analysis with carboxylic acid-containing morpholine derivatives indicates that these groups can participate in intermolecular hydrogen bonding networks that significantly influence crystal packing arrangements. The carboxylic acid group typically exhibits bond lengths of approximately 1.266-1.268 Angstroms for carbon-oxygen bonds, consistent with delocalized bonding character.

Studies of morpholine derivatives with different heterocyclic substituents demonstrate that electronic effects from the aromatic rings influence the conformational preferences of the morpholine system. Pyrazine-substituted morpholines show slightly different geometric parameters compared to pyridine analogs, reflecting the altered electronic environment created by the additional nitrogen atom. These effects extend to the hydrogen bonding patterns observed in crystal structures, where nitrogen atoms in heterocyclic rings can serve as hydrogen bond acceptors in addition to the morpholine oxygen.

Properties

IUPAC Name

4-pyridin-2-ylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-7-12(5-6-15-8)9-3-1-2-4-11-9/h1-4,8H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLJUOOVAAKIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Decarboxylative Michael Addition Strategy

Overview:
This method exploits the decarboxylative Michael addition of pyridylacetic acid derivatives to heterocyclic carboxylic acids such as chromone-3-carboxylic acids or coumarin-3-carboxylic acids, under basic conditions. This pathway has been extensively studied for synthesizing pyridine- and chromanone-containing hybrid molecules, which can be subsequently transformed into the target compound.

Reaction Pathway & Conditions:

  • Reactants: Pyridylacetic acid hydrochloride and heterocyclic carboxylic acids (chromone or coumarin derivatives).
  • Catalyst: Brønsted base (e.g., N-methyl morpholine).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Room temperature, monitored by NMR, with optional ultrasound assistance for accelerated reaction times.
  • Work-up: Direct silica gel chromatography to isolate the product.

Mechanistic Insight:
The process involves initial decarboxylation of pyridylacetic acid to generate a carbanion, which then undergoes Michael addition to the heterocyclic acid acting as an electrophile. Subsequent decarboxylation and cyclization steps lead to the formation of the pyridine-morpholine core with carboxylic functionalities.

Research Data & Findings:

  • The decarboxylative pathway was confirmed via mass spectrometry, observing the Michael adduct peak at m/z 284, indicating the formation of key intermediates (see).
  • Yields are generally high, with the process being efficient for a variety of heterocyclic acids, enabling the synthesis of diverse derivatives.

Representative Data Table:

Step Reagents & Conditions Key Observations Yield (%) Reference
1 Pyridylacetic acid hydrochloride + heterocyclic acid, N-methyl morpholine, THF, RT Formation of Michael adduct 80-90
2 Chromatography purification Isolated pure product -

Cross-Coupling Approaches

Overview:
Suzuki-Miyaura cross-coupling reactions are utilized to construct complex biphenyl or pyridine derivatives that can be further oxidized or functionalized into the target acid. This approach is particularly useful for introducing substituents onto the pyridine ring or morpholine moiety.

Procedure & Conditions:

  • Reactants: 1-(4-bromophenyl) cyclopropane-1-carboxylic acid derivatives and substituted boronic acids.
  • Catalyst: Palladium complexes such as Pd(PPh₃)₄.
  • Base: Potassium carbonate.
  • Solvent: 1,4-dioxane/water mixture.
  • Conditions: Elevated temperature (~80°C), reaction time around 16 hours.

Application & Outcomes:

  • This method allows for the synthesis of biphenyl carboxylic acids, which serve as precursors for further functionalization into pyridine derivatives.
  • The process is well-characterized, with high yields and broad substrate scope, facilitating subsequent transformations toward the target molecule.

Data Summary:

Step Reagents & Conditions Product Features Yield (%) Reference
1 1-(4-bromophenyl) cyclopropane-1-carboxylic acid + boronic acids, Pd(PPh₃)₄, K₂CO₃, 80°C Biphenyl carboxylic acids 70-85

Functional Group Transformations & Final Assembly

Carboxylation & Cyclization:
Post-synthetic modifications include carboxylation of pyridine or morpholine intermediates, followed by cyclization to form the morpholine ring fused to the pyridine core. These steps often employ reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, or oxidative cyclization conditions.

Example Procedure:

  • Activation of amines with carbodiimides, followed by reaction with suitable carboxylic acids or derivatives.
  • Use of oxidants or dehydrating agents to promote ring closure.

Mechanistic & Data Insights:

  • The process is supported by spectral data confirming the formation of the morpholine ring attached to the pyridine, with characteristic IR peaks for amide and carboxylic groups.

Summary of Key Research Findings

Aspect Details Source
Decarboxylative Michael addition Efficient for synthesizing pyridine-morpholine hybrids
Cross-coupling reactions Broad substrate scope for aromatic and heterocyclic components
Functionalization Amide coupling and cyclization for final compound

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or morpholine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine or morpholine ring.

Scientific Research Applications

Medicinal Chemistry

4-(Pyridin-2-yl)morpholine-2-carboxylic acid has been investigated for its role as a bioactive compound. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Antiviral Activity

Research has indicated that derivatives of this compound can inhibit the replication of neurotropic alphaviruses, such as the Western Equine Encephalitis virus. A study demonstrated that modifications to the compound's structure improved its potency and metabolic stability, leading to enhanced protection in preclinical models against viral infections .

G-Secretase Inhibition

The compound has also been explored as a potential g-secretase inhibitor, which is relevant in the treatment of Alzheimer's disease. G-secretase plays a crucial role in the processing of amyloid precursor protein, and inhibitors can potentially reduce amyloid-beta peptide production, thus addressing neurodegeneration .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating various chemical transformations.

Cross-Coupling Reactions

The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the introduction of diverse substituents into organic molecules. This property is particularly valuable in the synthesis of complex pharmaceuticals .

Decarboxylative Reactions

Recent studies have highlighted its utility in decarboxylative reactions, enabling the formation of biologically interesting compounds with enhanced properties. For instance, its application in synthesizing chroman derivatives illustrates its versatility in creating novel heterocycles .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents and stereochemistry can significantly affect its efficacy against specific biological targets.

Case Study: Potency Improvement

A study focused on modifying the amide moiety of related compounds demonstrated that specific structural changes could lead to up to 40-fold increases in potency against targeted viruses . This highlights the importance of SAR studies in guiding drug design.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntiviral activity against alphaviruses
G-secretase inhibition for Alzheimer's treatment
Organic SynthesisCross-coupling reactions (Suzuki, Heck)
Decarboxylative reactions for heterocycle synthesis
Structure-Activity RelationshipPotency improvement through structural modifications
SafetyAcute toxicity assessments

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid (CAS 1185302-97-9)
  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 209.20 g/mol
  • Key Features : Replaces the pyridin-2-yl group with a pyrimidin-5-yl substituent. Pyrimidine’s electron-deficient aromatic system may enhance interactions in coordination chemistry or enzyme binding.
4-(Pyrimidin-2-yl)morpholine-2-carboxylic Acid (CAS 1249103-94-3)
  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 209.20 g/mol
  • Key Features : Pyrimidin-2-yl substitution alters electronic and steric properties compared to the 5-isomer. Similar purity (95%) but distinct CAS and MDL numbers highlight structural uniqueness .

Comparison Insight : Positional isomerism (pyrimidin-5-yl vs. pyrimidin-2-yl) impacts electronic distribution and steric accessibility, influencing reactivity and target binding in drug design.

Protected Derivatives

(S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid (CAS 868689-63-8)
  • Molecular Formula: C₁₀H₁₇NO₅
  • Molecular Weight : 231.25 g/mol
  • Key Features : Incorporates a tert-butoxycarbonyl (Boc) protecting group at the 4-position. This enhances stability during synthetic steps but requires acidic deprotection for further functionalization.
  • Applications : Used in peptide synthesis and as a chiral building block .

Comparison Insight : The Boc group increases molecular weight and hydrophobicity, making this derivative more suitable for multi-step organic syntheses compared to the unprotected parent compound.

Heterocyclic Variants

6-Morpholin-4-ylpyrazine-2-carboxylic Acid (CAS 40262-73-5)
  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 209.20 g/mol
  • Key Features : Pyrazine ring replaces pyridine/pyrimidine, introducing a nitrogen-rich aromatic system. The morpholine and carboxylic acid groups remain.
  • Applications : Intermediate in organic syntheses (98% purity) .

Comparison Insight : Pyrazine’s electron-deficient nature may enhance coordination with metal catalysts, distinguishing it from pyridine-based analogs in catalysis.

Functionalized Derivatives

1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic Acid (CAS 1008006-09-4)
  • Molecular Formula : C₁₅H₁₉N₃O₇S
  • Molecular Weight : 385.39 g/mol
  • Key Features : Combines morpholine, pyrrolidine, sulfonyl, and nitro groups. The sulfonyl group enhances electrophilicity, while the nitro group may participate in redox reactions.
  • Applications: Limited safety data available .

Comparison Insight : The added functional groups expand reactivity but introduce complexity in synthesis and safety considerations.

Salt Forms and Solubility

Morpholine-2-carboxylic Acid Hydrochloride (CAS 300582-83-6)
  • Molecular Formula: C₅H₁₀ClNO₃
  • Molecular Weight : 167.59 g/mol
  • Applications : Chemical intermediate with improved water solubility .

Comparison Insight : The hydrochloride salt enhances solubility, making it preferable for aqueous-phase reactions compared to the free acid form.

Biological Activity

4-(Pyridin-2-yl)morpholine-2-carboxylic acid, a compound of significant interest in medicinal chemistry, exhibits various biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_2O_3. The compound features a pyridine ring linked to a morpholine moiety with a carboxylic acid functional group, which contributes to its biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in cell cycle regulation. For instance, it targets cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation and cancer progression.
  • Signal Transduction Modulation : It modulates various signaling pathways that affect cell growth and apoptosis. This modulation can lead to the inhibition of cancer cell proliferation and the induction of apoptosis in certain cell lines .

Biological Activity Data

Activity TypeEffectReference
CDK InhibitionIC50 values ranging from 0.16 µM to 0.39 µM
CytotoxicitySignificant cytotoxicity against MCF-7 cells (IC50 = 0.46 µM)
Apoptosis InductionInduces apoptosis in Colo320 cells

Case Studies

  • Anticancer Activity : In a study examining the effects of this compound on various cancer cell lines, it was found to significantly inhibit proliferation in MCF-7 breast cancer cells with an IC50 value of 0.46 µM. This suggests its potential as an effective anticancer agent .
  • Neuroprotective Effects : Another study indicated that derivatives of this compound could provide neuroprotection against neurotropic alphaviruses, enhancing survival rates in infected models .
  • Metabolic Stability : Research on the metabolic stability of this compound revealed that modifications could enhance its half-life in biological systems, suggesting potential for improved therapeutic efficacy .

Q & A

Basic: What are common synthetic routes for 4-(Pyridin-2-yl)morpholine-2-carboxylic acid, and how are reaction conditions optimized?

Answer:
A typical synthesis involves multi-step reactions, starting with condensation of pyridine derivatives with morpholine precursors, followed by cyclization and functionalization. For example, analogous heterocyclic compounds (e.g., oxazolo-pyridines) are synthesized via palladium/copper-catalyzed cross-coupling, cyclization in DMF or toluene, and carboxylation . Optimization includes:

  • Catalysts : Pd/Cu for coupling efficiency.
  • Solvents : Polar aprotic solvents (DMF) enhance cyclization.
  • Temperature : Stepwise heating (40–100°C) to control intermediates.
    Data Table 1: Representative Conditions
StepCatalystSolventTemp. (°C)Yield (%)
1Pd(OAc)₂DMF8060–70
2H₂O/H⁺EtOH2585–90

Advanced: How can stereochemical challenges during synthesis be addressed?

Answer:
Stereocontrol in morpholine rings often requires chiral auxiliaries or asymmetric catalysis. For instance, enantioselective synthesis of pyrrolidine-carboxylic acids uses tert-butoxycarbonyl (Boc) protection to direct stereochemistry . Advanced techniques include:

  • Chiral HPLC : Resolve enantiomers post-synthesis .
  • Crystallography : Confirm absolute configuration via SHELXL refinement .

Basic: What characterization techniques are critical for structural validation?

Answer:

  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. SHELXL refines disordered atoms and thermal parameters .
  • NMR : Assign proton environments (e.g., pyridine H-2 at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺).

Advanced: How can SHELX programs resolve crystallographic ambiguities in this compound?

Answer:
SHELXL handles high-resolution or twinned data, crucial for morpholine-carboxylic acid derivatives:

  • Twinning : Use TWIN and BASF commands to model pseudo-merohedral twinning .
  • Hydrogen Bonding : Apply AFIX constraints for carboxylic acid O-H⋯N interactions .
  • Disorder : Refine split positions via PART and FREE directives.

Basic: What are the key reactivity patterns of this compound?

Answer:

  • Carboxylic Acid Reactivity : Forms salts with amines or esters via EDCI coupling.
  • Pyridine Coordination : Binds metal ions (e.g., Cu²⁺) for catalysis .
  • Morpholine Ring : Susceptible to oxidation (e.g., KMnO₄) at the N-O bond .

Advanced: How to mitigate regioselectivity issues in functionalization?

Answer:
Regioselective modifications (e.g., bromination) require directing groups:

  • Protection Strategies : Boc groups on morpholine nitrogen block unwanted sites .
  • Computational Modeling : DFT predicts electrophilic aromatic substitution sites (e.g., pyridine C-4 position) .

Basic: What purification methods ensure high purity?

Answer:

  • Recrystallization : Use ethanol/water mixtures for carboxylate salts.
  • Flash Chromatography : Optimize gradients with silica gel (e.g., 5% MeOH in DCM).
  • HPLC : Achieve >95% purity using C18 columns (0.1% TFA modifier) .

Advanced: How to optimize HPLC methods for trace impurity analysis?

Answer:

  • Column : C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : 0.1% HCOOH in H₂O (A) and MeCN (B).
  • Gradient : 5% B → 95% B over 30 min.
  • Detection : UV at 254 nm for pyridine moieties .

Basic: What safety protocols are essential for handling?

Answer:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to inhalation hazards (GHS Category 4) .
  • First Aid : Flush eyes/skin with water; seek medical attention for ingestion .

Advanced: How to study degradation pathways under physiological conditions?

Answer:

  • Forced Degradation : Expose to pH 1–13, heat (40–60°C), and UV light.
  • LC-MS/MS : Identify hydrolytic cleavage (morpholine ring opening) or decarboxylation products .

Basic: What computational tools predict biological activity?

Answer:

  • Molecular Docking : AutoDock Vina screens against targets like cytochrome P450 (PDB: 6U3K) .
  • ADMET Prediction : SwissADME estimates bioavailability and toxicity.

Advanced: How to validate target engagement in enzyme inhibition assays?

Answer:

  • ITC/SPR : Measure binding affinity (Kd) for pyridine-metal interactions.
  • X-ray Crystallography : Co-crystallize with enzymes (e.g., kinases) to confirm binding poses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-yl)morpholine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-2-yl)morpholine-2-carboxylic acid

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